



# Application Notes and Protocols for Testing Rac109 Synergy with Other TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rac109 (also known as SQ109) is a promising anti-tuberculosis drug candidate with a multi-target mechanism of action, making it a strong candidate for combination therapy.[1][2] It is an ethambutol analog that inhibits the MmpL3 transporter, which is crucial for the transport of trehalose monomycolate, a key precursor for the mycobacterial cell wall.[3][4][5] Additionally, Rac109 disrupts menaquinone biosynthesis and acts as an uncoupler, collapsing the proton motive force of the bacterial cell membrane.[1][6] This multifaceted attack reduces the likelihood of resistance development and creates opportunities for synergistic interactions with other anti-TB agents.[3]

These application notes provide detailed protocols for assessing the synergistic potential of Rac109 with other tuberculosis drugs using established in vitro methods.

# Data Presentation: Rac109 Synergy with First-Line TB Drugs

The following table summarizes the in vitro synergistic, additive, and neutral interactions of Rac109 with first-line anti-tuberculosis drugs against Mycobacterium tuberculosis. Synergy is determined by the Fractional Inhibitory Concentration Index (FICI), where a FICI  $\leq$  0.5 indicates synergy.



| Drug Combination         | Interaction Type | Key Findings                                                                                                                                                        | Reference |
|--------------------------|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rac109 + Isoniazid       | Synergistic      | Strong synergy<br>observed with both<br>drugs at 0.5 x MIC.                                                                                                         | [7]       |
| Rac109 + Rifampicin      | Synergistic      | Potent synergy observed with Rac109 at 0.5 x MIC and rifampicin at as low as 0.1 x MIC. Rac109 also lowered the MIC of rifampicin for rifampicin-resistant strains. | [7][8]    |
| Rac109 +<br>Streptomycin | Additive         | An additive effect was observed at certain concentrations.                                                                                                          | [7]       |
| Rac109 + Ethambutol      | No Interaction   | No synergistic or additive effects were observed.                                                                                                                   | [7]       |
| Rac109 +<br>Pyrazinamide | No Interaction   | No synergistic or additive effects were observed.                                                                                                                   | [7]       |

# **Experimental Protocols Checkerboard Assay for Synergy Testing**

The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents.[1][9]

- a. Materials and Reagents:
- Mycobacterium tuberculosis strain (e.g., H37Rv)



- Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
- Rac109 (SQ109) powder
- Partner anti-TB drug powder (e.g., isoniazid, rifampicin)
- 96-well microtiter plates
- Resazurin sodium salt solution (for viability testing)
- Sterile DMSO for dissolving drugs
- Incubator at 37°C
- b. Protocol:
- Drug Preparation: Prepare stock solutions of Rac109 and the partner drug in DMSO. Further dilute in 7H9 broth to the desired starting concentrations.
- Plate Setup:
  - In a 96-well plate, serially dilute Rac109 two-fold along the y-axis (e.g., rows A-G).
  - Serially dilute the partner drug two-fold along the x-axis (e.g., columns 1-10).
  - This creates a matrix of wells with varying concentrations of both drugs.
  - Include control wells:
    - Row H: Rac109 only (to determine its MIC).
    - Column 11: Partner drug only (to determine its MIC).
    - Column 12: Drug-free control (for bacterial growth).
- Inoculation: Prepare a mid-log phase culture of M. tuberculosis and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth. Add the bacterial suspension to each well of the microtiter plate.



- Incubation: Seal the plates and incubate at 37°C for 7-14 days.
- Readout: After incubation, add resazurin solution to each well and incubate for another 24-48
  hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory
  Concentration (MIC) is the lowest drug concentration that prevents this color change.
- Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows no growth:
  - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  - FICI = FIC of Drug A + FIC of Drug B
  - Interpretation:
    - FICI ≤ 0.5: Synergy
    - 0.5 < FICI ≤ 4.0: Additive/Indifference
    - FICI > 4.0: Antagonism

### **Time-Kill Assay**

The time-kill assay provides information on the bactericidal or bacteriostatic nature of drug combinations over time.

- a. Materials and Reagents:
- Same as for the checkerboard assay.
- Middlebrook 7H10 agar plates.
- Sterile saline or PBS for dilutions.
- b. Protocol:
- Setup: In sterile tubes or flasks, prepare 7H9 broth with one of the following:



- No drug (growth control)
- Rac109 alone (at a specific concentration, e.g., 1x MIC)
- Partner drug alone (at a specific concentration, e.g., 1x MIC)
- Rac109 + partner drug (at synergistic concentrations determined from the checkerboard assay).
- Inoculation: Inoculate each tube with a standardized M. tuberculosis suspension to a final density of ~10^5 - 10^6 CFU/mL.
- Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect an aliquot from each tube.
- Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto 7H10 agar. Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
- Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time.
  - Synergy: A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
  - Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL compared to the initial inoculum.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Workflow for in vitro synergy testing of Rac109.





#### Click to download full resolution via product page

Caption: Multi-target mechanism of action of Rac109 in M. tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting MmpL3 for anti-tuberculosis drug development PMC [pmc.ncbi.nlm.nih.gov]
- 6. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing Rac109 Synergy with Other TB Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618857#protocol-for-testing-rac-109-synergy-with-other-tb-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com